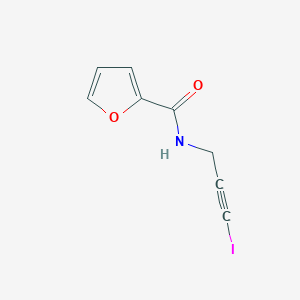
N-(3-Iodoprop-2-yn-1-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Iodoprop-2-yn-1-yl)furan-2-carboxamide is a chemical compound that belongs to the class of furan carboxamides This compound features a furan ring substituted at the 2-position with a carboxamide group and an iodopropynyl group at the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodoprop-2-yn-1-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 3-iodoprop-2-yn-1-amine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Iodoprop-2-yn-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodopropynyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The furan ring and the iodopropynyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, especially in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and phosphines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the furan ring.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced furan derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Iodoprop-2-yn-1-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the interactions of furan carboxamides with biological targets.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(3-Iodoprop-2-yn-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The iodopropynyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The furan ring can also interact with biological macromolecules, influencing their function and activity. The exact molecular pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Similar in structure but with a butylcarbamate group instead of a furan carboxamide.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Contains a furan ring and a carboxamide group but differs in the presence of an indole moiety.
Uniqueness
N-(3-Iodoprop-2-yn-1-yl)furan-2-carboxamide is unique due to its specific combination of a furan ring, an iodopropynyl group, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
62939-07-5 |
|---|---|
Molekularformel |
C8H6INO2 |
Molekulargewicht |
275.04 g/mol |
IUPAC-Name |
N-(3-iodoprop-2-ynyl)furan-2-carboxamide |
InChI |
InChI=1S/C8H6INO2/c9-4-2-5-10-8(11)7-3-1-6-12-7/h1,3,6H,5H2,(H,10,11) |
InChI-Schlüssel |
LCWSPYYUQCQQOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(=O)NCC#CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)
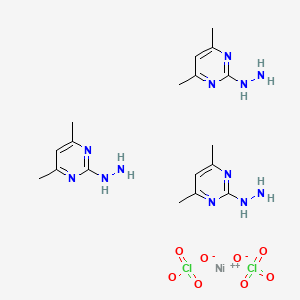


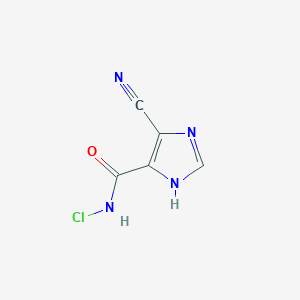
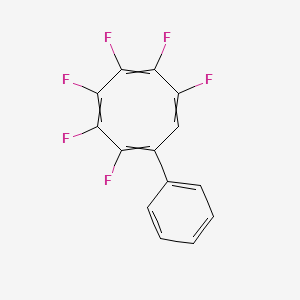
![2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid](/img/structure/B14506909.png)

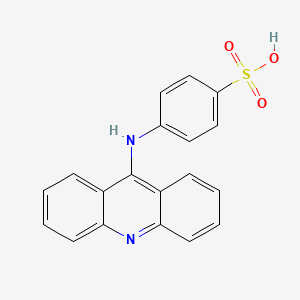

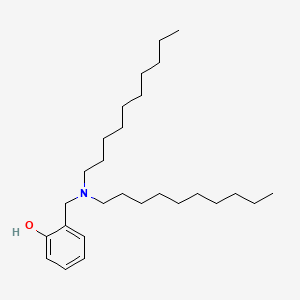
![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)
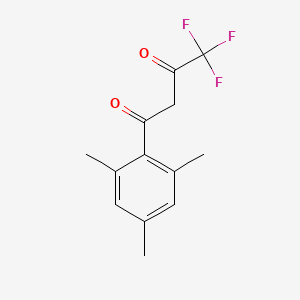
![3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14506950.png)
